
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, can be achieved through a metal-free novel route . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The empirical formula of the compound is C12H14N2 .Chemical Reactions Analysis
The chemical reactions involving this compound are accelerated in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been provided . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Physical and Chemical Properties Analysis
This compound is a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene . The melting point is 175-177 °C .科学的研究の応用
Antimicrobial and Antibacterial Properties
A study synthesized derivatives of 2-methyl-1-(2-methylprop-2-enyl)benzimidazole, demonstrating profound antimicrobial activity against both gram-negative and gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli. Quantitative structure-activity relationship (QSAR) models further supported these findings, indicating a significant correlation between molecular properties and biological activity (Sharma et al., 2012).
Antioxidant Activity
Another research focused on 2-methyl benzimidazole, a structurally similar compound, highlighting its significant antioxidant activity. This was determined using the DPPH method, indicating its potential use in mitigating oxidative stress (Saini et al., 2016).
Amino Acid Mimetics
Research on the synthesis of trisubstituted imidazoles, including 1-benzyl-4-methylimidazoles with variations at the 2-position, shows applications in developing amino acid mimetics with a C-terminal imidazole. This approach offers a novel pathway for designing peptide analogues and bioactive molecules (Zaman et al., 2005).
Antibacterial Agents for Helicobacter pylori
A derivative of this compound demonstrated potent and selective activity against Helicobacter pylori, a significant gastric pathogen. This compound exhibited low minimal inhibition concentration (MIC) values, showcasing its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Cancer Treatment Research
In the context of cancer treatment, a study discovered a poly(ADP-ribose) polymerase (PARP) inhibitor, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), demonstrating excellent potency and cellular activity. This compound is in clinical trials, highlighting its relevance in cancer therapeutics (Penning et al., 2009).
Corrosion Inhibition
A theoretical study on 2-methylbenzimidazole and its derivatives has shown their effectiveness as corrosion inhibitors, highlighting their potential applications in protecting metals against corrosion in various industrial settings (Obot & Obi-Egbedi, 2010).
Safety and Hazards
特性
IUPAC Name |
2-methyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZXNWIZUMBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
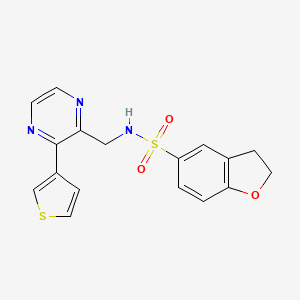
![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)
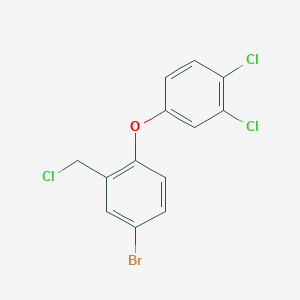
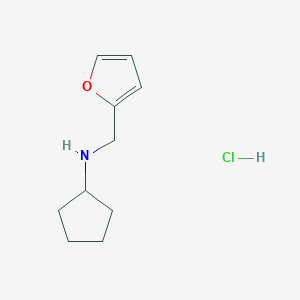
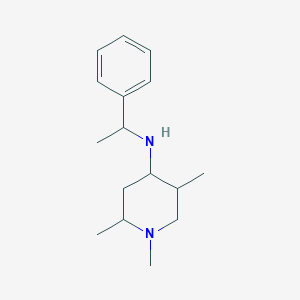

![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2436341.png)
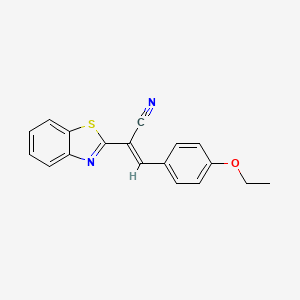
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)
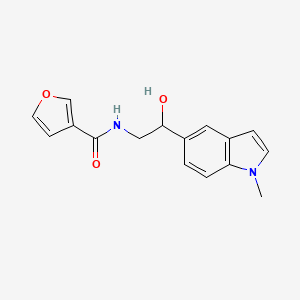
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)
